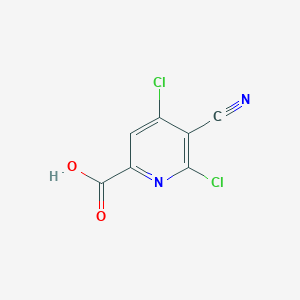

4,6-Dichloro-5-cyanopicolinic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4,6-dichloro-5-cyanopyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl2N2O2/c8-4-1-5(7(12)13)11-6(9)3(4)2-10/h1H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOLRVNOZBGZFCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(N=C1C(=O)O)Cl)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10855982 | |

| Record name | 4,6-Dichloro-5-cyanopyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10855982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

861545-83-7 | |

| Record name | 4,6-Dichloro-5-cyanopyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10855982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4,6-Dichloro-5-cyanopicolinic Acid

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, providing detailed information on the molecular structure, properties, and handling of 4,6-dichloro-5-cyanopicolinic acid.

Chemical Identity and Core Properties

This compound is a substituted pyridinecarboxylic acid, a class of organic compounds recognized for their utility as versatile building blocks in synthetic chemistry. The presence of multiple reactive functional groups—a carboxylic acid, a nitrile, and two chlorine atoms—on the pyridine scaffold makes it a valuable intermediate for creating more complex molecules, particularly in the fields of medicinal chemistry and materials science.

The compound's formal IUPAC name is 4,6-dichloro-5-cyanopyridine-2-carboxylic acid[1]. It is typically supplied as a solid and requires storage in an inert atmosphere at temperatures between 2-8°C to maintain its stability[2].

Summary of Physicochemical Data

For ease of reference, the key quantitative and identifying data for this compound are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | 4,6-dichloro-5-cyanopyridine-2-carboxylic acid | [1] |

| Synonyms | 4,6-Dichloro-5-Cyano-2-Pyridinecarboxylic Acid | [1] |

| CAS Number | 861545-83-7 | [1][3] |

| Molecular Formula | C₇H₂Cl₂N₂O₂ | [1][3][4] |

| Molecular Weight | 217.01 g/mol | [1][3] |

| MDL Number | MFCD24485714 | [1][3] |

| PubChem CID | 71464213 | [1] |

| SMILES | C1=C(C(=C(N=C1C(=O)O)Cl)C#N)Cl | [2] |

Molecular Structure and Visualization

The structure of this compound is defined by a central pyridine ring. The substituents are arranged as follows: a carboxylic acid group at position 2 (making it a picolinic acid derivative), chlorine atoms at positions 4 and 6, and a cyano (nitrile) group at position 5. This specific arrangement of electron-withdrawing groups significantly influences the reactivity of the pyridine ring and its functional groups.

Caption: 2D molecular structure of this compound.

Synthetic Utility and Experimental Considerations

While specific, detailed synthesis protocols for this compound are proprietary to chemical suppliers, its value lies in its potential for derivatization. Understanding the reactivity of its constituent functional groups is key to its application in research.

Workflow for Derivatization

Caption: Potential reaction pathways for derivatizing the core molecule.

Expert Insights on Experimental Design:

-

Carboxylic Acid Modification: The carboxylic acid at the C2 position is the most accessible functional group for standard transformations. Activation with reagents like thionyl chloride (SOCl₂) or carbodiimides (e.g., EDC) readily forms an acyl chloride or an active ester, respectively. These intermediates can then be reacted with a wide range of nucleophiles, such as alcohols or amines, to generate libraries of ester or amide derivatives. This is a foundational strategy in medicinal chemistry for structure-activity relationship (SAR) studies.

-

Nucleophilic Aromatic Substitution (SₙAr): The chlorine atoms on the pyridine ring are activated towards SₙAr by the electron-withdrawing effects of the adjacent nitrogen atom and the cyano group. However, these reactions typically require forcing conditions, such as high temperatures and strong nucleophiles (e.g., sodium methoxide, amines). The chlorine at position 6 is generally more susceptible to substitution than the one at position 4 due to its proximity to the ring nitrogen.

-

Nitrile Group Chemistry: The cyano group can be hydrolyzed under strong acidic or basic conditions to yield a carboxylic acid, transforming the molecule into a pyridine dicarboxylic acid derivative. Alternatively, it can be reduced to an aminomethyl group, introducing a basic side chain.

Safety and Handling Protocols

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified with several hazards that necessitate careful management.

GHS Hazard Information:

-

Pictogram: GHS07 (Exclamation Mark)[5]

-

Hazard Statements:

Recommended Laboratory Practices: A self-validating safety protocol should always be in place when handling this chemical.

-

Engineering Controls: All weighing and manipulation of the solid compound must be performed in a certified chemical fume hood to prevent inhalation of dust.

-

Personal Protective Equipment (PPE): Standard PPE includes a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields. Due to its classification as a respiratory irritant, a face shield may be warranted for handling larger quantities.

-

Storage: Store the compound in its original, tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials. As recommended, storage under an inert atmosphere at 2-8°C is ideal[2].

-

Disposal: Dispose of waste material and empty containers in accordance with local, state, and federal regulations for hazardous chemical waste.

By adhering to these protocols, researchers can safely utilize this versatile chemical intermediate in their synthetic endeavors.

References

- This compound | CAS 861545-83-7. AMERICAN ELEMENTS®. [Link]

- This compound [Q06120]. ChemUniverse. [Link]

- 861545-83-7 | this compound. 1PlusChem LLC. [Link]

Sources

A Technical Guide to the Material Safety of 4,6-Dichloro-5-cyanopicolinic Acid: Properties, Hazards, and Safe Handling Protocols

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical analysis of the material safety data for 4,6-dichloro-5-cyanopicolinic acid (CAS No. 861545-83-7). As a chlorinated pyridine derivative, this compound serves as a valuable intermediate in synthetic chemistry; however, its functional groups—a carboxylic acid, a nitrile, and two chlorine atoms on a pyridine ring—necessitate a thorough understanding of its reactivity and potential hazards. This guide moves beyond a simple recitation of safety data sheet (SDS) information to explain the chemical reasoning behind the hazards and the causality for the recommended safety protocols, ensuring a proactive and informed approach to laboratory safety.

Section 1: Chemical and Physical Identity

This compound is a poly-functionalized heterocyclic compound. Its identity is defined by the following key identifiers and properties.

| Property | Value | Source |

| CAS Number | 861545-83-7 | [1][2] |

| Molecular Formula | C₇H₂Cl₂N₂O₂ | [1][2] |

| Molecular Weight | 217.01 g/mol | [1][2] |

| IUPAC Name | 4,6-dichloro-5-cyanopyridine-2-carboxylic acid | [1] |

| Synonyms | 4,6-Dichloro-5-cyano-2-pyridinecarboxylic acid | [1] |

| Appearance | Solid (form not specified) | [1] |

| Storage Temperature | 2-8°C, under inert atmosphere | [2] |

Caption: Figure 1: Chemical Structure.

Section 2: Comprehensive Hazard Analysis and GHS Classification

The hazard profile of this molecule is a composite of its constituent functional groups. The chlorinated pyridine core, the acidic carboxylic group, and the cyano moiety all contribute to its classification under the Globally Harmonized System (GHS).

| Hazard Class | GHS Code | Description | Source |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | [2] |

| Skin Irritation | H315 | Causes skin irritation | [2] |

| Eye Irritation | H319 | Causes serious eye irritation | [2] |

| Acute Toxicity, Inhalation | H332 | Harmful if inhaled | [2] |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | [2] |

Expert Analysis of Hazards:

The designated H-statements arise directly from the compound's chemical nature.

-

Irritation (H315, H319, H335): The carboxylic acid group imparts significant acidity, making the compound corrosive to skin, eyes, and mucous membranes. As a fine powder, it can be easily aerosolized, leading to respiratory tract irritation.

-

Toxicity (H302, H332): Halogenated aromatic compounds frequently exhibit systemic toxicity. Furthermore, under certain conditions (e.g., intense heat or specific chemical reactions), the cyano group presents a risk of releasing highly toxic cyanide species. While stable under normal conditions, this potential for hazardous decomposition informs the stringent handling protocols required.

-

Hazardous Combustion Products: In the event of a fire, thermal decomposition will likely produce highly toxic and corrosive gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride (HCl) gas.[3][4][5] This is a critical consideration for firefighting and emergency response.

Caption: Figure 2: Relationship between Functional Groups and Hazards.

Section 3: Proactive Safety Protocols and Personal Protective Equipment (PPE)

Given the compound's hazard profile, particularly its inhalation toxicity and irritant properties, rigorous and non-negotiable safety protocols are required.

Engineering Controls: All handling of this compound, including weighing and transfers, must be performed within a properly functioning and certified chemical fume hood.[6] The rationale is to maintain airborne concentrations well below any potential exposure limit and prevent inhalation of the powder.[3][6]

Personal Protective Equipment (PPE): Standard laboratory attire is insufficient. The following PPE is mandatory:

-

Eye Protection: Chemical splash goggles in combination with a full-face shield.[7]

-

Hand Protection: Nitrile or butyl rubber gloves. Always check the manufacturer's compatibility chart for breakthrough times.[8] Double-gloving is recommended for extended procedures.

-

Body Protection: A fully buttoned, flame-resistant lab coat.[8]

-

Respiratory Protection: Not typically required if work is conducted within a certified fume hood. However, in the case of an engineering control failure or a large spill, a NIOSH-approved respirator with appropriate cartridges would be necessary.

Caption: Figure 3: Safe Handling Workflow.

Section 4: Emergency Response Procedures

Rapid and correct response to an exposure or spill is critical.

Detailed First-Aid Measures:

| Exposure Route | Protocol | Source |

| Inhalation | Immediately move the person to fresh air. If breathing is difficult, provide oxygen. Call a poison control center or doctor for treatment advice if the person feels unwell.[3][5] | |

| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if skin irritation develops or persists.[3][5] | |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[3] Seek immediate attention from an ophthalmologist.[3] | |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink two glasses of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][4] |

Accidental Release (Spill) Protocol:

-

Evacuate: Immediately alert others and evacuate the immediate area.

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

-

Protect: Do not re-enter without the full, appropriate PPE described in Section 3.

-

Contain: Gently cover the spill with a dry, inert absorbent material such as sand or vermiculite.[9] AVOID sweeping or any action that generates dust.

-

Collect: Carefully scoop the absorbed material into a labeled, sealable hazardous waste container using non-sparking tools.

-

Decontaminate: Wipe the spill area with a suitable solvent (e.g., soap and water), collecting the cleaning materials as hazardous waste.

-

Dispose: Dispose of the sealed container according to institutional and governmental hazardous waste regulations.[3]

Section 5: Storage, Stability, and Disposal

Proper storage is essential to maintain the compound's integrity and prevent hazardous situations.

Storage Conditions:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area designated for hazardous chemicals.[3][8]

-

The recommended storage temperature is refrigerated (2-8°C).[2]

-

Store under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation from moisture or air.[2]

Stability and Incompatibility:

-

Stability: The compound is stable under recommended storage conditions.[4]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[4][8] The carboxylic acid will react exothermically with bases, and the pyridine ring can be susceptible to strong oxidizers.

Disposal Protocol: This material and its container must be disposed of as hazardous waste.[3] Do not allow the chemical to enter drains or waterways.[3] All disposal must be conducted through licensed waste disposal services in strict accordance with all local, state, and federal environmental regulations.

References

- This compound | CAS 861545-83-7. AMERICAN ELEMENTS. [Link]

- Pyridine Standard Operating Procedure.

- 4-Amino-5,6-dichloropicolinic Acid.

- HAZARD SUMMARY: Pyridine. New Jersey Department of Health. [Link]

- 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. [Link]

- Pyridine - SAFETY D

- Request A Quote. ChemUniverse. [Link]

- 4,6-Dichloropyrimidine-5-carboxylic acid.

Sources

- 1. americanelements.com [americanelements.com]

- 2. achmem.com [achmem.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 7. nj.gov [nj.gov]

- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Introduction: The Privileged Scaffold of Picolinic Acid

An In-Depth Technical Guide to the Chemistry and Application of Substituted Picolinic Acids For Researchers, Scientists, and Drug Development Professionals

Picolinic acid, or pyridine-2-carboxylic acid, is a simple heterocyclic compound, an isomer of nicotinic and isonicotinic acid, and a metabolite of the amino acid tryptophan.[1][2] Its structure, featuring a carboxylic acid at the 2-position of a pyridine ring, endows it with unique chemical properties, most notably its capacity as a bidentate chelating agent for a variety of metal ions including chromium, zinc, and iron.[1][2]

Beyond its fundamental biochemical roles, the picolinic acid framework is recognized in medicinal chemistry as a "privileged structure".[3] This term denotes a molecular scaffold that is capable of binding to multiple, diverse biological targets, making it a fertile starting point for drug discovery. Pyridine-containing compounds are integral to a significant number of FDA-approved nitrogen-heterocyclic drugs, and picolinic acid derivatives have been successfully developed for a range of therapeutic areas, including inflammatory conditions, cancer, and neurodegenerative diseases.[3] In parallel, its derivatives have become a cornerstone in the development of modern agrochemicals, particularly synthetic auxin herbicides.[4][5][6]

This guide provides a comprehensive overview of the synthesis, mechanisms, and diverse applications of substituted picolinic acids, offering field-proven insights and detailed methodologies for researchers in chemistry and life sciences.

Core Synthetic Strategies and Methodologies

The generation of diverse libraries of substituted picolinic acids hinges on two primary strategies: functionalization of the carboxylic acid group and modification of the pyridine ring.

Activation and Derivatization of the Carboxylic Acid

A common and essential step in synthesizing picolinic acid derivatives is the activation of the carboxylic acid to form more reactive intermediates, such as acid chlorides, which can then be readily converted into esters and amides.

This protocol describes the conversion of a picolinic acid to its corresponding acid chloride, a versatile intermediate for creating amides.

Materials:

-

Substituted picolinic acid

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Desired amine (e.g., N-methylaniline)

-

Triethylamine (Et₃N) or other non-nucleophilic base

-

Anhydrous diethyl ether

Procedure:

-

Acid Chloride Formation: To a stirred solution of the picolinic acid (1 equivalent) in anhydrous DCM, add a catalytic amount of DMF.[3] Carefully add an excess of thionyl chloride (typically 2-3 equivalents) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 16-21 hours, or until the evolution of gas (SO₂ and HCl) ceases and the starting material is fully dissolved.[7][8]

-

Removal of Excess Reagent: Cool the reaction mixture. Remove the excess thionyl chloride and solvent under reduced pressure (rotary evaporation). Toluene can be added and co-evaporated to help remove the last traces of SOCl₂.[7] The resulting crude picolinoyl chloride hydrochloride can be used directly or precipitated by adding anhydrous diethyl ether, filtered, and dried under vacuum.[3]

-

Amide Formation: Dissolve the crude picolinoyl chloride hydrochloride in anhydrous THF.

-

In a separate flask, dissolve the desired amine (1 equivalent) and triethylamine (2 equivalents) in anhydrous THF.

-

Cool the amine solution to 0 °C and add the acid chloride solution dropwise with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.[3][8]

-

Workup and Purification: Filter the reaction mixture to remove triethylamine hydrochloride salt. Concentrate the filtrate in vacuo. The crude amide can then be purified by column chromatography on silica gel or by recrystallization.

Modification of the Pyridine Ring

Cross-coupling reactions are instrumental for introducing aryl, heteroaryl, or alkyl substituents onto the pyridine ring, typically at positions where a halogen atom has been pre-installed. The Suzuki-Miyaura cross-coupling is a particularly powerful and widely used method.

This workflow illustrates a common method for modifying the pyridine ring of a picolinate ester, a key step in creating diverse compound libraries for biological screening.[3]

Caption: General workflow for Suzuki-Miyaura cross-coupling.[3]

Applications in Agrochemicals: The Rise of Picolinate Herbicides

Substituted picolinic acids represent a major class of synthetic auxin herbicides, valued for their systemic activity and efficacy against broadleaf weeds, including those resistant to other herbicide classes.[4][6]

Mechanism of Action: Mimicking Auxin

Picolinate herbicides function by mimicking the natural plant hormone auxin. They bind to auxin co-receptor complexes, primarily involving F-box proteins like AFB5 (Auxin-Signaling F-Box Protein 5).[5][6] This binding leads to the degradation of Aux/IAA transcriptional repressor proteins. The removal of these repressors unleashes the expression of auxin-responsive genes, causing uncontrolled and disorganized plant growth that ultimately leads to plant death.[9] This is distinct from the binding of natural auxin (IAA), which preferentially binds to the TIR1 receptor.[6]

Caption: Mechanism of action for picolinate-based auxin herbicides.

Structure-Activity Relationship (SAR) and Key Compounds

The development of picolinate herbicides has evolved significantly through strategic structural modifications.

-

Picloram (1963): The first commercial 2-picolinic acid herbicide, effective but with soil persistence issues that can harm subsequent crops.[4]

-

Clopyralid (1975): Offered improved selectivity against key dicot weeds.[4]

-

Aminopyralid (2006): A modification of picloram with lower application rates.[10]

-

Halauxifen-methyl & Florpyrauxifen-benzyl (2015): These represent a major breakthrough, where replacing the chlorine atom at the 6-position with an aryl group led to excellent herbicidal activity at much lower application rates.[5][10]

Recent research has focused extensively on introducing substituted pyrazolyl and indazolyl rings at the 6-position of the picolinic acid core.[4][5][9][10] This strategy has yielded compounds with potent, broad-spectrum herbicidal activity.

| Compound Class/Example | Key Structural Feature | Target Weeds | Noteworthy Activity |

| Picloram | 4-amino-3,5,6-trichloro | Perennial weeds, deep root systems | High efficacy, but persistent in soil[4] |

| Halauxifen-methyl | 6-Aryl substitution | Broadleaf weeds | Low application rates (5–120 g/ha)[10] |

| 6-(5-aryl-1-pyrazolyl) derivatives | Pyrazolyl ring at C6 | Amaranthus retroflexus, Chenopodium album | Some compounds show 100% inhibition at 250 g/ha[10][11] |

| Compound V-7 (Aryl-pyrazolyl type) | Phenyl-substituted pyrazole | Arabidopsis thaliana (roots) | IC₅₀ value 45 times lower than halauxifen-methyl[5] |

| 6-Indazolyl derivatives | Indazolyl ring at C6 | Brassica napus, Abutilon theophrasti | Showed greater root inhibition than picloram at 10 µM[9] |

Applications in Medicinal Chemistry and Drug Development

The picolinate scaffold is a versatile building block for synthesizing a wide array of biologically active molecules for therapeutic use.[3]

Enzyme Inhibition

Picolinic acid derivatives have been successfully developed as potent enzyme inhibitors. For example, molecules derived from this scaffold have been advanced to clinical trials as inhibitors for BACE2 (Beta-secretase 2) and PKK (Plasma Kallikrein).[3] This demonstrates the utility of the picolinate core in designing molecules that can fit into specific enzyme active sites.

Anticonvulsant Activity

Derivatives of picolinic acid have been investigated for their potential as anticonvulsant drugs. In one study, a series of picolinic acid amides were synthesized and evaluated. Picolinic acid 2-fluorobenzylamide was identified as the most effective compound in the series for preventing seizures in preclinical models.[12]

Antiviral and Immunomodulatory Effects

Picolinic acid itself is an immunomodulator produced by the body.[2] It plays a role in zinc transport and can disrupt zinc finger proteins (ZFPs), which are critical for the replication and packaging of some viruses.[2] This intrinsic activity makes its derivatives attractive candidates for the development of novel antiviral agents.

Coordination Chemistry and Catalysis

The chelating properties of picolinic acid are fundamental to its biological and chemical applications.

-

Nutritional Supplements: Chromium picolinate is a well-known nutritional supplement where the picolinic acid acts as a chelating agent.[3]

-

Catalysis: Picolinic acid can be used as a ligand to create coordination polymers. A 1D copper(II) coordination polymer based on 2-picolinic acid has been shown to be an effective catalyst for azide-alkyne "click" reactions, which are crucial for synthesizing 1,4-disubstituted triazoles used in drug discovery and materials science.[13]

Sources

- 1. Picolinic acid - Wikipedia [en.wikipedia.org]

- 2. Picolinic acid | C6H5NO2 | CID 1018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. irl.umsl.edu [irl.umsl.edu]

- 8. researchgate.net [researchgate.net]

- 9. Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. New derivatives of picolinic acid and nicotinic acid with anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Catalytic activity and mechanistic investigation of 1D 2-Picolinic acid based Cu(II) coordination polymer in the selective construction of 1,4-disubstituted triazoles - PMC [pmc.ncbi.nlm.nih.gov]

The Advent and Ascendance of Cyanopicolinic Acid Derivatives: A Technical Guide for Drug Discovery

Introduction: The Strategic Convergence of a Cyano Group and a Picolinic Acid Scaffold

In the landscape of medicinal chemistry, the strategic combination of distinct chemical moieties often unlocks novel pharmacological potential. The class of cyanopicolinic acid derivatives, characterized by a pyridine-2-carboxylic acid backbone functionalized with a cyano group, stands as a testament to this principle. This guide provides an in-depth exploration of the discovery, history, and evolving applications of these compelling molecules, offering researchers, scientists, and drug development professionals a comprehensive technical resource.

Picolinic acid, a pyridine derivative with a carboxylic acid at the 2-position, has long been recognized for its diverse biological activities and its role as a versatile scaffold in drug design.[1] Its inherent ability to chelate metal ions and participate in various biological pathways has made it a privileged structure in medicinal chemistry.[2] The introduction of a cyano (-C≡N) group, a potent electron-withdrawing moiety and a versatile synthetic handle, dramatically alters the electronic and steric properties of the picolinic acid core, paving the way for a new class of compounds with unique therapeutic possibilities. 5-Cyanopicolinic acid, in particular, has emerged as a highly valued pharmaceutical intermediate for synthesizing a range of biologically active compounds.[3]

This guide will traverse the historical milestones that led to the emergence of cyanopicolinic acid derivatives, delve into the intricacies of their synthesis, elucidate their mechanisms of action, and showcase their current and potential therapeutic applications, with a particular focus on the landmark antiviral agent, Favipiravir.

Part 1: Discovery and Historical Development

The journey of cyanopicolinic acid derivatives is not one of a single, serendipitous discovery but rather a convergence of parallel advancements in heterocyclic chemistry and the relentless pursuit of novel therapeutic agents. The story begins with the foundational understanding of its two key components: picolinic acid and the cyano-substituted pyridine ring.

Early Exploration of Picolinic Acid and its Congeners

Picolinic acid itself is a catabolite of the amino acid tryptophan via the kynurenine pathway.[4] Its biological relevance has been explored for decades, with early studies focusing on its role in neuroprotective, immunological, and anti-proliferative effects.[4] The synthesis of picolinic acid and its derivatives has been a subject of interest since the mid-20th century, with a 1935 report detailing its synthesis by the oxidation of 2,6-dimethylpyridine.[5] Over the years, numerous synthetic methods have been developed for various picolinic acid derivatives, highlighting their importance as intermediates for medicaments.[6]

The Rise of Cyanopyridines: A New Synthetic Frontier

The introduction of the cyano group onto the pyridine ring marked a significant step forward. The synthesis of cyanopyridines has been achieved through various methods, including the ammoxidation of picolines and the substitution of halogenated pyridines with cyanide.[7][8] These methods provided chemists with access to a new class of building blocks, enabling the exploration of their chemical reactivity and potential applications. A key method for synthesizing 2-pyridine carboxylic acid (picolinic acid) involves the hydrolysis of 2-cyanopyridine under alkaline conditions.[9]

The Synergistic Union: Emergence of Cyanopicolinic Acids

While a definitive "discovery" moment for the first cyanopicolinic acid derivative is not clearly documented, their emergence can be traced to the confluence of the aforementioned synthetic advancements. The availability of both picolinic acid precursors and methods for introducing cyano groups onto pyridine rings inevitably led to the synthesis and investigation of molecules combining these features. The versatility of 5-cyanopicolinic acid as a building block for novel therapeutics targeting antiviral and anticancer pathways underscores the significance of this chemical class.[3]

A pivotal moment in the history of cyanopicolinic acid derivatives was the discovery and development of Favipiravir (T-705) , a pyrazinecarboxamide derivative that shares structural similarities and a common synthetic precursor philosophy with cyanopicolinic acids. Developed by Toyama Chemical (a subsidiary of Fujifilm), Favipiravir was approved in Japan in 2014 for treating influenza. Its broad-spectrum antiviral activity has since led to its investigation for numerous other viral infections. The success of Favipiravir undoubtedly spurred further interest in the broader class of cyanopicolinic acid derivatives and their potential as antiviral agents.

Part 2: Synthetic Methodologies: Crafting the Core Structure

The synthesis of cyanopicolinic acid derivatives relies on a robust toolbox of organic reactions. The specific strategies employed often depend on the desired substitution pattern on the pyridine ring.

General Synthetic Workflow

A common approach to synthesizing substituted picolinic acids involves a multi-step sequence, as illustrated in the following generalized workflow. This process often begins with a commercially available picoline or a substituted pyridine.

Caption: Generalized synthetic workflow for cyanopicolinic acid derivatives.

Key Experimental Protocols

Protocol 1: Synthesis of 4-Aminopicolinic Acid (A Precursor Analogue)

This protocol, adapted from a described synthesis of aminopicolinic acid derivatives, illustrates a common strategy for introducing an amino group, which can be a precursor to a cyano group or another desired functional group.[10]

Step 1: Nitration of Picolinic Acid N-oxide

-

To a mixture of fuming nitric acid and sulfuric acid, slowly add picolinic acid N-oxide at a controlled temperature (e.g., 120-130°C).

-

Maintain the reaction at this temperature for a specified period (e.g., 2.5 hours).

-

Carefully pour the reaction mixture onto ice to precipitate the product.

-

Filter and wash the precipitate to obtain 4-nitropicolinic acid N-oxide.

Step 2: Catalytic Hydrogenation

-

Dissolve the 4-nitropicolinic acid N-oxide in a suitable solvent system (e.g., acetic acid/acetic anhydride).

-

Add a palladium on carbon (Pd/C) catalyst.

-

Subject the mixture to hydrogenation under pressure (e.g., 60 psi) for an extended period (e.g., 48 hours) at room temperature.

-

Filter the catalyst and remove the solvent to yield 4-aminopicolinic acid.

Protocol 2: Synthesis of Cyanopyridine via Ammoxidation

This industrial method is widely used for the synthesis of cyanopyridines from methylpyridines (picolines).[8][11]

-

Vaporize 4-methylpyridine and mix it with ammonia and air.

-

Pass the gaseous mixture through a fixed-bed reactor containing a suitable catalyst at elevated temperatures (e.g., 330-450°C).

-

The reaction product, 4-cyanopyridine, is then condensed and purified by distillation.

Protocol 3: Hydrolysis of Cyanopyridine to Picolinic Acid

This protocol describes the conversion of a cyanopyridine to the corresponding carboxylic acid.[9]

-

Hydrolyze 2-cyanopyridine under alkaline conditions (e.g., using a sodium hydroxide solution).

-

Neutralize the reaction mixture with an acid.

-

Evaporate the mixture to dryness.

-

Extract the picolinic acid from the residue using an alcohol solvent.

Part 3: Mechanism of Action: Diverse Biological Targets

Cyanopicolinic acid derivatives exert their biological effects through a variety of mechanisms, often targeting key enzymes involved in disease pathogenesis.

Enzyme Inhibition: A Common Theme

A significant body of research highlights the role of picolinic acid derivatives as enzyme inhibitors.[1] The pyridine nitrogen and the carboxylic acid moiety can coordinate with metal ions in the active sites of metalloenzymes, while the substituted pyridine ring can engage in various non-covalent interactions with the protein.

Dopamine β-Monooxygenase (DBM) Inhibition:

Certain picolinic acid derivatives have been shown to inhibit DBM, an enzyme responsible for converting dopamine to norepinephrine.[12] The inhibitory activity is influenced by the substituents on the pyridine ring. Structure-activity relationship (SAR) studies have indicated that a more negatively charged carboxylate group, more lipophilic groups at the 4-position, and bulkier substituents at the 5-position enhance DBM inhibition.[12]

Caption: Putative binding mode of a picolinic acid inhibitor in the DBM active site.

Antiviral Activity: The Case of Favipiravir

The most prominent example of a cyanopicolinic acid-related derivative with a well-elucidated mechanism of action is Favipiravir. Although technically a pyrazinecarboxamide, its mechanism provides valuable insights into the potential antiviral strategies of related compounds.

Favipiravir is a prodrug that is intracellularly converted to its active form, favipiravir-ribofuranosyl-5'-triphosphate (favipiravir-RTP). This active metabolite selectively inhibits the RNA-dependent RNA polymerase (RdRp) of various RNA viruses. The inhibition occurs through two primary mechanisms:

-

Chain Termination: Favipiravir-RTP is incorporated into the nascent viral RNA strand, leading to the termination of RNA synthesis.

-

Lethal Mutagenesis: The incorporation of favipiravir-RTP induces a high rate of mutations in the viral genome, resulting in non-viable virus particles.

Caption: Mechanism of action of the antiviral drug Favipiravir.

Picolinic acid itself has also been shown to be a broad-spectrum inhibitor of enveloped viruses by targeting viral membrane integrity and preventing viral-cellular membrane fusion.[13]

Part 4: Therapeutic Applications and Future Directions

The therapeutic potential of cyanopicolinic acid derivatives is vast and continues to be an active area of research.

Current and Investigational Uses

-

Antiviral Agents: As exemplified by Favipiravir, this class of compounds holds significant promise for the treatment of various viral infections.

-

Enzyme Inhibitors: Their ability to inhibit enzymes like DBM suggests potential applications in cardiovascular and neurological disorders.[12]

-

Anticonvulsants: Derivatives of picolinic acid have been investigated for their anticonvulsant activity.[14]

-

Herbicides: Certain picolinic acid derivatives have been developed as synthetic auxin herbicides.[15]

-

Intermediates for Drug Synthesis: Cyanopicolinic acids are valuable intermediates in the synthesis of more complex pharmaceutical agents, including treatments for respiratory disorders.[16][17]

Quantitative Data Summary

The following table summarizes the inhibitory activities of a series of hypothetical picolinic acid derivatives against a target enzyme to illustrate how such data is typically presented in drug discovery research.

| Compound ID | R4 Substituent | R5 Substituent | IC50 (µM) |

| CPA-01 | H | H | 15.2 |

| CPA-02 | Cl | H | 8.7 |

| CPA-03 | OCH3 | H | 12.1 |

| CPA-04 | H | CN | 5.4 |

| CPA-05 | Cl | CN | 1.8 |

Future Perspectives

The future of cyanopicolinic acid derivatives in drug development appears bright. The versatility of the scaffold allows for extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.[18][19][20] The exploration of novel derivatives with different substitution patterns is likely to yield new drug candidates for a wide range of diseases, from infectious diseases to cancer and beyond. The continued development of efficient and scalable synthetic routes will be crucial for translating these promising compounds from the laboratory to the clinic.

References

- Schreier, E., et al. (1999). Picolinic acids as inhibitors of dopamine beta-monooxygenase: QSAR and putative binding site. Journal of Computer-Aided Molecular Design, 13(4), 359-372. [Link]

- Narayan, R., et al. (2023). Picolinic acid is a broad-spectrum inhibitor of enveloped virus entry that restricts SARS-CoV-2 and influenza A virus in vivo. Cell Reports, 42(7), 112739. [Link]

- Jadhav, S. B., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. ACS Omega. [Link]

- Google Patents. (2013).

- Celestine, M. J., et al. (2015). Dipicolinic acid, its analogues and derivatives: Aspects of their coordination chemistry.

- Kumar, A., et al. (2016). Picolinic Acids as β-Exosite Inhibitors of Botulinum Neurotoxin A Light Chain. ACS Medicinal Chemistry Letters, 7(12), 1126-1131. [Link]

- Usuki, T., et al. (2014). Antitrypanosomal Structure-Activity-Relationship Study of Synthetic Cynaropicrin Derivatives. Bioorganic & Medicinal Chemistry Letters, 24(3), 794-798. [Link]

- Google Patents. (2020).

- Google Patents. (2018).

- Ruiu, M., et al. (2023). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. Crystals, 13(5), 798. [Link]

- Englert, U., et al. (2016). Cyanopyridines – Suitable Heterocycles for Cocrystal Syntheses. Crystal Growth & Design, 16(7), 3931-3938. [Link]

- Google Patents. (1966).

- Paruszewski, R., et al. (2005). New derivatives of picolinic acid and nicotinic acid with anticonvulsant activity. Protein and Peptide Letters, 12(7), 701-704. [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).

- Borodina, G. P., et al. (2000). [Structure-physiological activity correlation for picolinic acid derivatives based on quantum chemical data]. Izvestiia Akademii nauk. Seriia biologicheskaia, (2), 153-157. [Link]

- Wang, M., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1431. [Link]

- Google Patents. (2009). CN101602715A - The synthetic method of 2-pyridine carboxylic acid.

- Bawa, R. A., & Beatty, A. M. (2012). Synthesis of Some Aminopicolinic Acids. Journal of Chemistry and Chemical Engineering, 6, 372-377. [Link]

- Jubilant Life Sciences Limited. (2015). Catalytic process for production of pyridine carboxylic acid amides.

- ResearchGate. (n.d.).

- Yang, Y., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1431. [Link]

- MDPI. (n.d.). Recent Advances in Synthetic Routes to Azacycles. [Link]

- Google Patents. (2011). CN101602719B - Synthesis method of 4-cyanopyridine.

- Wikipedia. (n.d.). Picolinic acid. [Link]

- Li, Y., et al. (2022). Design, synthesis and structure–activity relationship studies on erianin analogues as pyruvate carboxylase inhibitors in hepatocellular carcinoma cells. Organic & Biomolecular Chemistry, 20(31), 6245-6257. [Link]

- Tu, S., et al. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Arkivoc, 2005(1), 137-142. [Link]

- UniVOOK. (2024).

- ResearchGate. (n.d.). Discovery of New Synthetic Routes of Amino Acids in Prebiotic Chemistry. [Link]

- ResearchGate. (n.d.). Synthetic Routes to Oxazolines. [Link]

Sources

- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. Picolinic acid - Wikipedia [en.wikipedia.org]

- 5. Dipicolinic Acid as Intermediate for the Synthesis [univook.com]

- 6. US3228950A - Process for the production of new picolinic acid derivatives - Google Patents [patents.google.com]

- 7. CN103467370A - Synthesis method of cyanopyridine and derivatives thereof - Google Patents [patents.google.com]

- 8. CN101602719B - Synthesis method of 4-cyanopyridine - Google Patents [patents.google.com]

- 9. CN101602715A - The synthetic method of 2-pyridine carboxylic acid - Google Patents [patents.google.com]

- 10. irl.umsl.edu [irl.umsl.edu]

- 11. 4-Cyanopyridine synthesis - chemicalbook [chemicalbook.com]

- 12. Picolinic acids as inhibitors of dopamine beta-monooxygenase: QSAR and putative binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Picolinic acid is a broad-spectrum inhibitor of enveloped virus entry that restricts SARS-CoV-2 and influenza A virus in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 14. New derivatives of picolinic acid and nicotinic acid with anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. US10633341B2 - Picolinic acid derivatives and their use as intermediates - Google Patents [patents.google.com]

- 17. WO2018116139A1 - New picolinic acid derivatives and their use as intermediates - Google Patents [patents.google.com]

- 18. Antitrypanosomal structure-activity-relationship study of synthetic cynaropicrin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. [Structure-physiological activity correlation for picolinic acid derivatives based on quantum chemical data] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Design, synthesis and structure–activity relationship studies on erianin analogues as pyruvate carboxylase inhibitors in hepatocellular carcinoma cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

A Researcher's Comprehensive Guide to Sourcing and Utilizing 4,6-Dichloro-5-cyanopicolinic Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 4,6-Dichloro-5-cyanopicolinic Acid in Modern Research

This compound, a polysubstituted pyridine derivative, has emerged as a valuable building block in the fields of medicinal chemistry and materials science. Its unique structural features, including the electron-withdrawing cyano and chloro groups, and the reactive carboxylic acid moiety, make it a versatile precursor for the synthesis of a diverse range of complex molecules. This guide provides a comprehensive overview of the commercial landscape for sourcing this compound, detailed technical specifications, best practices for its handling and use, and an exploration of its applications in contemporary research.

The strategic positioning of the chloro, cyano, and carboxylic acid groups on the picolinic acid scaffold allows for selective chemical modifications. The chlorine atoms are susceptible to nucleophilic substitution, providing a facile route to introduce various functional groups. The cyano group can be hydrolyzed, reduced, or participate in cycloaddition reactions, further expanding the synthetic possibilities. The carboxylic acid function serves as a convenient handle for amide bond formation, esterification, or conversion to other functional groups. This inherent reactivity profile makes this compound a sought-after intermediate in the development of novel therapeutic agents and functional materials.[1]

Part 1: Navigating the Commercial Supplier Landscape

A critical first step in any research endeavor is the reliable procurement of high-quality starting materials. For this compound (CAS No. 861545-83-7), several reputable commercial suppliers cater to the research and bulk-scale needs of the scientific community.

Key Commercial Suppliers

A survey of the market reveals a number of key suppliers offering this compound, primarily for research and development purposes. These include:

-

American Elements: A U.S.-based supplier known for a broad catalog of advanced materials, they offer this compound and can provide it in various grades and quantities, including to customer specifications.[2]

-

ENAO Chemical Co., Ltd.: A chemical supplier that provides a range of fine chemicals and pharmaceutical raw materials, they list this compound with a typical purity of 98%.[3]

-

ChemUniverse: This supplier offers the compound in research quantities with a stated purity of 98%.[4]

-

Achmem: A supplier of fine chemicals for research, they also list the compound with purity specifications.[5]

Comparative Analysis of Supplier Specifications

To aid researchers in their selection process, the following table summarizes the typical specifications of this compound available from various commercial suppliers. It is imperative for researchers to request a lot-specific Certificate of Analysis (CoA) to obtain precise data for their purchased material.

| Specification | Typical Value | Notes |

| CAS Number | 861545-83-7 | Universal identifier for this specific chemical compound. |

| Molecular Formula | C₇H₂Cl₂N₂O₂ | Confirms the elemental composition of the molecule. |

| Molecular Weight | 217.01 g/mol | Important for stoichiometric calculations in reactions. |

| Appearance | White to off-white powder/solid | Visual confirmation of the material's physical state. |

| Purity (by HPLC) | ≥98% | A critical parameter indicating the percentage of the desired compound. |

| Moisture Content | Typically <0.5% | Important for reactions sensitive to water. |

| Solubility | Soluble in organic solvents like DMSO, DMF | Insoluble in water. |

Note: The information in this table is based on publicly available data from suppliers and should be considered as a general guide. Always refer to the supplier's specific documentation for the most accurate and up-to-date information.

Part 2: Scientific Integrity and Practical Application

As a Senior Application Scientist, the emphasis is not just on sourcing a chemical, but on understanding its intrinsic properties to ensure its effective and safe use in experimental workflows.

The Importance of a Certificate of Analysis (CoA)

A Certificate of Analysis is a formal document that provides detailed quality control results for a specific batch of a chemical. It is a cornerstone of experimental reproducibility and a key component of a self-validating research system.

A representative CoA for a similar chlorinated pyridine derivative, 4,6-Dichloropicolinic acid, from a major supplier like Sigma-Aldrich would typically include the following information:

-

Product and Lot Number: Uniquely identifies the batch.

-

Appearance: Confirms the physical state and color.

-

Purity by a specified method (e.g., HPLC, GC, or Titration): Provides the percentage of the active compound.

-

Identity Confirmation (e.g., by ¹H NMR, IR, or Mass Spectrometry): Confirms the chemical structure.

-

Residual Solvents: Lists any solvents remaining from the synthesis and purification process.

-

Water Content (Karl Fischer): Quantifies the amount of water present.

Researchers should meticulously review the CoA upon receipt of the chemical to ensure it meets the requirements of their intended application. For instance, a low water content is crucial for moisture-sensitive reactions, while the absence of certain impurities may be critical for biological assays.

Synthesis and Reactivity: Understanding the "Why"

The synthetic route to this compound and its inherent reactivity are key to designing successful experiments. While specific proprietary synthesis details are often not disclosed by commercial suppliers, a general understanding can be gleaned from the academic literature on related compounds. The synthesis of substituted picolinic acids often involves multi-step sequences starting from simpler pyridine precursors.[6]

The reactivity of this compound is largely dictated by the electronic nature of its substituents. The two chlorine atoms are susceptible to nucleophilic aromatic substitution (SNAr). The regioselectivity of this substitution is influenced by the electronic effects of the cyano and carboxylic acid groups. The cyano group, being a strong electron-withdrawing group, activates the pyridine ring towards nucleophilic attack.[7]

Part 3: Experimental Protocols and Safe Handling

General Experimental Protocol: Nucleophilic Substitution

The following is a generalized, illustrative protocol for a nucleophilic substitution reaction using this compound. This should be adapted based on the specific nucleophile and desired product.

Objective: To substitute one of the chlorine atoms of this compound with a generic amine nucleophile.

Materials:

-

This compound

-

Amine nucleophile (e.g., a primary or secondary amine)

-

Anhydrous polar aprotic solvent (e.g., DMF or DMSO)

-

Non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)

-

Reaction vessel (round-bottom flask) with a magnetic stirrer

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Standard workup and purification equipment (e.g., separatory funnel, rotary evaporator, column chromatography supplies)

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent).

-

Dissolution: Add the anhydrous polar aprotic solvent and stir until the starting material is fully dissolved.

-

Addition of Reagents: Add the amine nucleophile (1.0-1.2 equivalents) and the non-nucleophilic base (1.5-2.0 equivalents) to the reaction mixture.

-

Reaction Monitoring: Heat the reaction to the desired temperature (e.g., 80-120 °C) and monitor its progress by a suitable analytical technique (e.g., TLC or LC-MS).

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by a suitable method, such as column chromatography on silica gel.

Causality: The choice of a polar aprotic solvent is crucial as it can solvate the cationic species formed during the SNAr mechanism, thereby facilitating the reaction. The use of a non-nucleophilic base is to quench the HCl generated during the reaction without competing with the primary nucleophile.

Safe Handling and Storage

As with all halogenated aromatic compounds, proper safety precautions must be observed when handling this compound.[8]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for halogenated organic compounds.

Conclusion

This compound is a versatile and valuable reagent for researchers in drug discovery and materials science. A thorough understanding of the commercial supplier landscape, coupled with a critical evaluation of product specifications through a Certificate of Analysis, is paramount for ensuring the integrity and reproducibility of research outcomes. By adhering to best practices for safe handling and leveraging the compound's inherent reactivity, scientists can effectively utilize this compound to advance their research goals.

References

- ChemUniverse. This compound [Q06120].

- American Elements. This compound.

- ENAO Chemical Co., Limited. This compound CAS NO.861545-83-7.

- Ningbo Inno Pharmchem Co., Ltd. The Versatility of 5-Cyanopicolinic Acid in Organic Synthesis and Biochemical Applications.

- ResearchGate. Synthesis of 3, 6-dichloropicolinic acid.

- MDPI. 4,6-Dichloro-5-Nitrobenzofuroxan: Different Polymorphisms and DFT Investigation of Its Reactivity with Nucleophiles.

Sources

- 1. nbinno.com [nbinno.com]

- 2. americanelements.com [americanelements.com]

- 3. This compound, CasNo.861545-83-7 ENAO Chemical Co, Limited China (Mainland) [enao.lookchem.com]

- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 5. achmem.com [achmem.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Spectroscopic Unveiling of 4,6-Dichloro-5-cyanopicolinic Acid: A Technical Guide

Introduction

In the landscape of modern pharmaceutical and agrochemical research, the precise structural elucidation of novel chemical entities is paramount. 4,6-Dichloro-5-cyanopicolinic acid, a substituted pyridine derivative, represents a molecule of significant interest due to its potential biological activities stemming from the unique arrangement of its functional groups: a carboxylic acid, a nitrile, and two chlorine atoms on a picolinic acid scaffold. The interplay of these electron-withdrawing and directing groups creates a unique electronic environment that necessitates a thorough spectroscopic characterization for unambiguous identification and for predicting its chemical behavior.

Molecular Structure and Key Features

The foundational step in any spectroscopic analysis is a clear understanding of the molecule's structure.

Figure 1: Structure of this compound.

The key structural features that will dominate the spectroscopic output are:

-

Aromatic Pyridine Ring: A heterocyclic system with one nitrogen atom, leading to characteristic chemical shifts in NMR and vibrations in IR.

-

Carboxylic Acid Group (-COOH): This functional group will exhibit a highly deshielded proton in ¹H NMR, a characteristic carbonyl carbon in ¹³C NMR, and distinct O-H and C=O stretching vibrations in IR spectroscopy.

-

Nitrile Group (-C≡N): The carbon-nitrogen triple bond will have a unique chemical shift in ¹³C NMR and a sharp, characteristic absorption in the IR spectrum.

-

Chlorine Substituents (-Cl): These electronegative atoms will influence the chemical shifts of adjacent carbon and hydrogen atoms in the NMR spectra and will produce a characteristic isotopic pattern in the mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the connectivity and chemical environment of atoms.

Experimental Protocol (Hypothetical)

A robust NMR analysis of this compound would be conducted as follows:

-

Sample Preparation: Approximately 10-20 mg of the compound would be dissolved in 0.6 mL of a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃). DMSO-d₆ is often a good choice for carboxylic acids as it can solubilize the compound and the acidic proton is often observed as a broad singlet.

-

Instrumentation: Data would be acquired on a 400 MHz or higher field NMR spectrometer to ensure adequate signal dispersion.

-

¹H NMR Acquisition: A standard one-pulse experiment would be performed with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum would be acquired. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment (DEPT-135 and DEPT-90) would also be beneficial to differentiate between CH, CH₂, and CH₃ groups (though none are present in the aromatic core of this molecule, it is good practice).

-

2D NMR (Optional but Recommended): For unambiguous assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy) to identify H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded C-H pairs, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range C-H correlations would be performed.

Predicted ¹H NMR Data

The ¹H NMR spectrum of this compound is expected to be simple, showing two signals in the aromatic region and one for the carboxylic acid proton.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.5 - 14.5 | Broad Singlet | 1H | -COOH |

| ~8.30 | Singlet | 1H | H-3 |

Table 1: Predicted ¹H NMR data for this compound in DMSO-d₆.

Interpretation of the ¹H NMR Spectrum:

-

Carboxylic Acid Proton (~13.5 - 14.5 ppm): The proton of the carboxylic acid is highly deshielded due to the electronegativity of the adjacent oxygen atoms and intramolecular hydrogen bonding. It is expected to appear as a very broad singlet far downfield. This signal would disappear upon the addition of a drop of D₂O to the NMR tube, confirming its identity as an exchangeable proton.

-

Aromatic Proton H-3 (~8.30 ppm): The pyridine ring has only one proton at the C-3 position. It is expected to be a singlet as there are no adjacent protons to couple with. Its downfield chemical shift is a result of being part of an electron-deficient aromatic system, further deshielded by the adjacent nitrogen atom and the two chlorine atoms on the ring.

Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~164 | C=O (Carboxylic Acid) |

| ~155 | C-2 |

| ~152 | C-6 |

| ~148 | C-4 |

| ~135 | C-3 |

| ~118 | C-5 |

| ~115 | -C≡N (Nitrile) |

Table 2: Predicted ¹³C NMR data for this compound.

Interpretation of the ¹³C NMR Spectrum:

-

Carbonyl Carbon (~164 ppm): The carbon of the carboxylic acid is significantly deshielded and appears in the typical range for carboxylic acids.

-

Aromatic Carbons (118-155 ppm): The five carbons of the pyridine ring will have distinct chemical shifts influenced by the substituents.

-

C-2, C-4, and C-6: These carbons are directly attached to electronegative atoms (nitrogen and chlorine) and are therefore expected to be the most deshielded.

-

C-3: This carbon is bonded to the single ring proton and will be influenced by the adjacent nitrogen and C-4 chlorine.

-

C-5: This carbon is attached to the cyano group and is situated between the two chlorine-bearing carbons.

-

-

Nitrile Carbon (~115 ppm): The carbon of the nitrile group has a characteristic chemical shift in this region.

Figure 2: A typical workflow for NMR analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Experimental Protocol (Hypothetical)

-

Sample Preparation: A small amount of the solid sample would be mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory could be used, which requires minimal sample preparation.

-

Instrumentation: The spectrum would be recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: The spectrum would be collected over the range of 4000 to 400 cm⁻¹, with a sufficient number of scans to obtain a high-quality spectrum.

Predicted IR Absorption Data

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 2500 | Broad, Strong | O-H stretch (Carboxylic Acid) |

| ~2230 | Sharp, Medium | C≡N stretch (Nitrile) |

| ~1720 | Strong, Sharp | C=O stretch (Carboxylic Acid) |

| ~1600, ~1470 | Medium to Weak | C=C and C=N stretches (Aromatic Ring) |

| ~1300 | Medium | C-O stretch (Carboxylic Acid) |

| ~850 | Strong | C-Cl stretch |

Table 3: Predicted characteristic IR absorption bands for this compound.

Interpretation of the IR Spectrum:

-

O-H Stretch (3300 - 2500 cm⁻¹): The most prominent feature for a carboxylic acid is the very broad and strong absorption band due to the O-H stretching vibration, which is broadened by hydrogen bonding.

-

C≡N Stretch (~2230 cm⁻¹): A sharp absorption of medium intensity in this region is a definitive indicator of the nitrile functional group.

-

C=O Stretch (~1720 cm⁻¹): A strong, sharp peak around this wavenumber is characteristic of the carbonyl group in a carboxylic acid.

-

Aromatic Ring Stretches (~1600, ~1470 cm⁻¹): These absorptions are due to the C=C and C=N bond vibrations within the pyridine ring.

-

C-O Stretch (~1300 cm⁻¹): This band corresponds to the stretching vibration of the carbon-oxygen single bond in the carboxylic acid group.

-

C-Cl Stretch (~850 cm⁻¹): The presence of carbon-chlorine bonds will give rise to strong absorptions in the fingerprint region.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, can offer further structural information.

Experimental Protocol (Hypothetical)

-

Sample Introduction: A dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) would be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

Ionization: Electrospray ionization (ESI) would be a suitable method, likely in negative ion mode to deprotonate the carboxylic acid, forming [M-H]⁻. Electron ionization (EI) could also be used to induce fragmentation.

-

Mass Analysis: A high-resolution mass spectrometer (e.g., a Time-of-Flight (TOF) or Orbitrap analyzer) would be used to obtain accurate mass measurements, allowing for the determination of the elemental composition.

Predicted Mass Spectrometry Data

-

Molecular Formula: C₇H₂Cl₂N₂O₂

-

Monoisotopic Mass: 215.9548 g/mol

-

Expected Molecular Ion Peak (as [M-H]⁻ in ESI-): m/z 214.9470

Isotopic Pattern: A key feature in the mass spectrum will be the isotopic pattern of the molecular ion due to the presence of two chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). For a molecule with two chlorine atoms, the expected isotopic pattern for the molecular ion cluster will be in a ratio of approximately 9:6:1 for the M, M+2, and M+4 peaks, respectively.

Predicted Fragmentation Pattern (EI):

Under electron ionization, the molecule would likely fragment in predictable ways.

Figure 3: Plausible fragmentation pathways for this compound in EI-MS.

Interpretation of the Mass Spectrum:

-

Molecular Ion Peak: The high-resolution mass of the molecular ion (or pseudo-molecular ion in ESI) would confirm the elemental composition. The characteristic 9:6:1 isotopic pattern would definitively indicate the presence of two chlorine atoms.

-

Key Fragments:

-

Loss of -OH (m/z 199): A common fragmentation for carboxylic acids.

-

Loss of -COOH (m/z 171): Decarboxylation is another typical fragmentation pathway.

-

Loss of -Cl (m/z 181): Loss of a chlorine radical would also be an expected fragmentation.

-

Conclusion: An Integrated Spectroscopic Portrait

The combination of NMR, IR, and Mass Spectrometry provides a comprehensive and self-validating characterization of this compound. While this guide is based on predicted data, it establishes a clear and detailed spectroscopic profile that is strongly rooted in the fundamental principles of chemical analysis. The ¹H and ¹³C NMR spectra reveal the precise arrangement of the carbon and hydrogen skeleton. The IR spectrum confirms the presence of the key carboxylic acid, nitrile, and chloro-substituted aromatic functional groups. Finally, mass spectrometry unequivocally determines the molecular weight and elemental formula, with the isotopic pattern providing definitive evidence for the two chlorine atoms.

For researchers working with this molecule or similar structures, this guide serves as a valuable resource for anticipating spectral features, designing analytical experiments, and confidently interpreting the resulting data to confirm the identity and purity of their compounds.

References

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Reich, H. J. (n.d.). Structure Determination Using Spectroscopic Methods. University of Wisconsin.

- ChemAxon. (n.d.). NMR Predictor.

- NIST Chemistry WebBook. (n.d.). Infrared Spectroscopy.

A Computational Lens on Dichlorinated Picolinic Acids: A Technical Guide for Molecular Design and Analysis

Preamble: The Enduring Relevance of Dichlorinated Picolinic Acids

Picolinic acid, a simple pyridine derivative, is the foundational scaffold for a vast array of molecules crucial to agriculture and medicine. The strategic addition of chlorine atoms to this ring system dramatically alters its electronic and steric properties, giving rise to potent biological activity. Dichlorinated picolinic acids, in particular, are cornerstone structures in the development of synthetic auxin herbicides, a class of compounds that has been pivotal in modern agriculture for decades.[1][2] Their mechanism often involves hijacking the plant's natural hormone signaling pathways by binding to specific receptors like the auxin-signaling F-box protein 5 (AFB5).[1][3][4]

The continued prevalence of these molecules, coupled with the ever-present challenge of herbicide resistance, necessitates a deeper, more predictive understanding of their structure-activity relationships (SAR).[2] This is where theoretical and computational chemistry becomes indispensable. By modeling these molecules at the quantum level, we can dissect the very nature of their chemical reactivity, predict their interactions with biological targets, and rationally design next-generation analogues with enhanced efficacy and selectivity.[5]

This technical guide eschews a rigid, templated approach. Instead, it is structured to provide researchers, scientists, and drug development professionals with a cohesive narrative that flows from fundamental theory to practical application. We will explore the causal relationships behind computational choices, present self-validating protocols, and ground all claims in verifiable, authoritative sources. Our goal is to equip you not just with methods, but with the strategic thinking required to leverage computational tools for the innovative design and analysis of dichlorinated picolinic acids.

Part 1: The Theoretical & Computational Toolkit

The study of dichlorinated picolinic acids relies on a synergistic application of several computational techniques. The choice of method is dictated by the specific scientific question at hand—are we probing the intrinsic electronic structure of the molecule, or its dynamic interaction with a complex protein?

Density Functional Theory (DFT): Unveiling Molecular Structure and Reactivity

At the heart of modern quantum chemical calculations is Density Functional Theory (DFT). DFT offers a remarkable balance of computational cost and accuracy, making it the workhorse for studying systems of this size.[6][7] The fundamental principle is that the energy of a molecule can be determined from its electron density, a concept far simpler to compute than a multi-electron wavefunction.

Causality of Method Selection:

-

Why DFT? For a molecule like 3,6-dichloropicolinic acid, methods like Hartree-Fock are often insufficient to capture electron correlation effects accurately, while higher-level methods like Møller-Plesset perturbation theory or Coupled Cluster (CCSD(T)) are computationally prohibitive for routine analysis or screening.[6] DFT provides the necessary accuracy for geometric and electronic properties at a manageable cost.

-

Choice of Functional: The "functional" is the component of DFT that approximates the exchange-correlation energy. The B3LYP hybrid functional is a popular and robust choice that has demonstrated high accuracy for a wide range of organic molecules, effectively balancing the exact exchange from Hartree-Fock theory with DFT correlation.[7][8]

-

Choice of Basis Set: The basis set is the set of mathematical functions used to build the molecular orbitals. The Pople-style 6-311++G(d,p) basis set is a flexible and commonly used choice.[9] The (d,p) indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are critical for accurately describing the anisotropic nature of chemical bonds. The ++ denotes the addition of diffuse functions, essential for describing non-covalent interactions and the behavior of lone pairs.

A key output of DFT is the optimized molecular geometry—the lowest energy arrangement of the atoms. From this optimized structure, a wealth of properties can be calculated to describe the molecule's intrinsic reactivity and spectroscopic signature.

Molecular Docking: Simulating the Ligand-Receptor Handshake

While DFT illuminates the properties of an isolated molecule, molecular docking aims to predict how that molecule will bind to a biological target.[5] This technique is central to structure-based drug and herbicide design. The process involves sampling a vast number of orientations and conformations of the ligand (the picolinic acid derivative) within the binding site of the receptor (e.g., the AFB5 protein) and using a scoring function to estimate the binding affinity for each "pose."[3][10]

Causality of Method Selection:

-

Why Docking? It provides a computationally inexpensive method to screen large libraries of virtual compounds and prioritize them for synthesis and experimental testing.[11] It generates testable hypotheses about the key molecular interactions (e.g., hydrogen bonds, hydrophobic contacts) that drive binding and biological activity.[10]

-

The Target: For dichlorinated picolinic acid herbicides, a primary target is the auxin receptor AFB5.[1][4][12] Using a known crystal structure of this protein (available from the Protein Data Bank) is the critical first step for a structure-based design campaign.

Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling forms a bridge between computational descriptors and experimental activity. It is a ligand-based approach used when a high-resolution structure of the target is unavailable or when one wants to build a predictive model from a series of compounds with known activities.[5] A mathematical model is constructed to correlate calculated molecular descriptors (e.g., electronic properties from DFT, steric parameters) with observed biological activity (e.g., IC50 values).[1][2] This model can then be used to predict the activity of new, unsynthesized molecules.

Part 2: Key Computational Insights & Data

The application of the toolkit described above yields predictive data that guides molecular design. Here, we present representative data for a model compound, 3,6-dichloropicolinic acid .

Optimized Molecular Geometry

The starting point for all further analysis is a reliable 3D structure obtained from geometry optimization. The table below presents key geometric parameters for 3,6-dichloropicolinic acid, calculated at the B3LYP/6-311++G(d,p) level of theory. These theoretical values can be benchmarked against experimental data from X-ray crystallography where available.

| Parameter | Atoms Involved | Calculated Value |

| Bond Lengths | ||

| C2-C3 | 1.40 Å | |

| C3-Cl9 | 1.74 Å | |

| C6-Cl12 | 1.73 Å | |

| C2-C7 | 1.51 Å | |

| C7=O8 | 1.21 Å | |

| C7-O10 | 1.35 Å | |

| Bond Angles | ||

| N1-C2-C3 | 123.5° | |

| C2-C3-C4 | 118.0° | |

| C2-C3-Cl9 | 119.8° | |

| C5-C6-Cl12 | 121.5° | |

| Dihedral Angle | ||

| N1-C2-C7-O8 | ~180° (planar) | |

| Note: Atom numbering corresponds to the diagram in Part 3. These are representative values and may vary slightly based on the specific computational setup. |

The planarity of the carboxylic acid group relative to the pyridine ring is a critical feature, influencing how the molecule presents its hydrogen bond donors and acceptors to a receptor.

Frontier Molecular Orbitals and Reactivity

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between them (HOMO-LUMO gap) is a crucial indicator of chemical stability.[8]

| Property | Description | Calculated Value (eV) |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -7.52 |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -1.89 |

| HOMO-LUMO Gap | E(LUMO) - E(HOMO) | 5.63 |

A larger HOMO-LUMO gap suggests higher kinetic stability and lower chemical reactivity.[7] For dichlorinated picolinic acids, the electron-withdrawing nature of the chlorine atoms and the pyridine nitrogen typically leads to a lower energy HOMO and a significant energy gap, contributing to their environmental persistence.

Part 3: Self-Validating Computational Protocols & Visualizations

This section provides detailed, step-by-step methodologies for key computational workflows. These protocols are designed to be self-validating, incorporating checks to ensure the reliability of the results.

Visualization: The Computational Chemistry Workflow

The following diagram illustrates a typical workflow for the computational analysis of a novel picolinic acid derivative.

Caption: A comprehensive workflow for the design and analysis of dichlorinated picolinic acids.

Visualization: Structure of 3,6-Dichloropicolinic Acid

A clear structural representation with consistent atom numbering is essential for interpreting computational data.

Caption: The logical flow of a structure-based molecular docking experiment.

Conclusion and Future Outlook